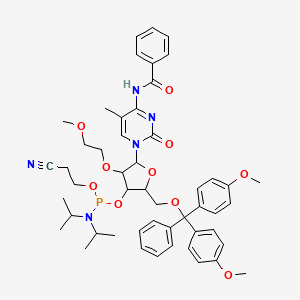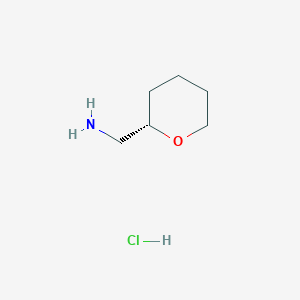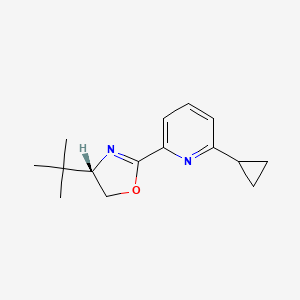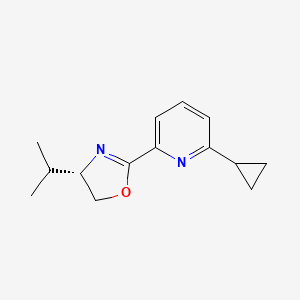
1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrole-2,5-dione core and a long, ether-linked alkyne chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Alkyne Chain: The alkyne chain can be synthesized through a series of etherification reactions, starting from a suitable diol and using reagents such as tosyl chloride and sodium alkoxide.
Coupling with Pyrrole-2,5-dione: The alkyne chain is then coupled with a pyrrole-2,5-dione derivative using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under inert conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The ether linkages can be targeted for nucleophilic substitution reactions, potentially modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of modified ether derivatives.
Chemistry:
Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry:
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The long alkyne chain can facilitate interactions with lipid membranes, enhancing cellular uptake.
Comparaison Avec Des Composés Similaires
1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione vs. This compound derivatives: Derivatives with different substituents on the pyrrole ring may exhibit varied reactivity and applications.
This compound vs. This compound analogs: Analogs with different ether linkages or alkyne positions can provide insights into structure-activity relationships.
Uniqueness: The unique combination of a pyrrole-2,5-dione core with a long, ether-linked alkyne chain distinguishes this compound from others, offering a versatile platform for various chemical modifications and applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propriétés
IUPAC Name |
1-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7/c1-2-6-21-8-10-23-12-14-25-15-13-24-11-9-22-7-5-18-16(19)3-4-17(18)20/h1,3-4H,5-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDILRMVQLSCYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol](/img/structure/B8239200.png)
![O5-TERT-BUTYL O3-ETHYL 7-METHYL-2,4,6,7-TETRAHYDROPYRAZOLO[4,3-C]PYRIDINE-3,5-DICARBOXYLATE](/img/structure/B8239213.png)



![tert-butyl (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B8239234.png)
![2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B8239240.png)
![N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide](/img/structure/B8239250.png)
![rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B8239253.png)





